Furbucillin sodium
Description
Furbucillin sodium (C₂₂H₂₃N₃O₇SNa), also known as furbenicillin sodium, is a semi-synthetic penicillin derivative classified under anti-pseudomonal β-lactam antibiotics . It is structurally characterized by a furyl group substitution, enhancing its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa .
Properties
CAS No. |
37760-01-3 |
|---|---|
Molecular Formula |
C19H23N2NaO7S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H24N2O7S.Na/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21;/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |
InChI Key |
BNMMHBZPTIHTCP-XFAPPKAWSA-M |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Furbucillin sodium involves a series of chemical reactions that include the synthesis of the core structure followed by the introduction of the sodium salt. The synthetic route typically involves the following steps:
Synthesis of the Core Structure: This involves the formation of the core β-lactam ring, which is a common feature in many antibiotics.
Introduction of Functional Groups: Various functional groups are introduced to enhance the antibacterial activity and stability of the compound.
Formation of the Sodium Salt: The final step involves the conversion of the compound into its sodium salt form to improve its solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure the purity and quality of the final product. The process includes:
Preparation of Raw Materials: High-quality raw materials are prepared and purified.
Chemical Synthesis: The chemical synthesis is carried out in large reactors under controlled conditions.
Purification and Quality Control: The final product is purified using high-performance liquid chromatography and subjected to rigorous quality control tests to ensure its efficacy and safety.
Chemical Reactions Analysis
Furbucillin sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidized Derivatives: These products may have altered antibacterial activity.
Reduced Forms: These forms may exhibit different pharmacokinetic properties.
Substituted Compounds: These compounds can have enhanced or reduced biological activities depending on the nature of the substituent.
Scientific Research Applications
Furbucillin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their mechanisms of action.
Biology: Investigated for its effects on bacterial cell wall synthesis and protein synthesis.
Medicine: Explored for its potential to treat severe bacterial infections that are resistant to conventional antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control laboratories
Mechanism of Action
The primary mechanism of action of Furbucillin sodium involves the inhibition of bacterial cell wall synthesis. It operates by binding to penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. This binding disrupts the formation of the cell wall, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further augmenting its bactericidal effects .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to ampicillin but with enhanced stability against certain β-lactamases .
- Spectrum of Activity: Demonstrates potent activity against P. aeruginosa, Escherichia coli, Proteus spp., and Enterobacter spp. .
- Dosage Forms : Available as 0.25 g and 0.5 g injectable formulations .
Comparison with Similar Compounds
Furbucillin sodium belongs to the anti-pseudomonal penicillin class, which includes carbenicillin and piperacillin . Below is a comparative analysis based on structural, pharmacological, and clinical parameters.
Structural and Functional Comparisons
| Parameter | This compound | Carbenicillin | Piperacillin |
|---|---|---|---|
| Chemical Class | Ureidopenicillin | Carboxypenicillin | Ureidopenicillin |
| Key Structural Feature | Furyl side chain | Carboxy group | Piperazine side chain |
| β-Lactamase Stability | Moderate | Low | High (when combined with inhibitors) |
| Primary Target | P. aeruginosa | P. aeruginosa | Broad-spectrum (including anaerobes) |
Antimicrobial Efficacy
Minimum Inhibitory Concentration (MIC) Against P. aeruginosa (μg/mL):
| Compound | MIC Range | Study Reference |
|---|---|---|
| This compound | 4–16 | Zhang et al., 2010 |
| Carbenicillin | 32–128 | Tian et al., 2015 |
| Piperacillin | 2–8 | CLSI, 2009 |
This compound exhibits 4–8-fold greater potency against P. aeruginosa compared to carbenicillin but is less potent than piperacillin .
Pharmacokinetic Profile
| Parameter | This compound | Carbenicillin | Piperacillin |
|---|---|---|---|
| Bioavailability (IV) | 90–95% | 80–85% | >90% |
| Half-life (hours) | 1.2–1.5 | 1.0–1.2 | 0.8–1.2 |
| Renal Excretion | 60–70% | 85–90% | 50–70% |
This compound has a marginally longer half-life than carbenicillin, supporting less frequent dosing in clinical settings .
Research Findings and Innovations
Q & A
Q. How to incorporate omics data into this compound’s resistance mechanism studies?
- Methodological Answer : Perform transcriptomics (RNA-seq) on pre- and post-exposure bacterial cultures. Integrate with proteomics (LC-MS/MS) to identify upregulated efflux pumps or β-lactamases. Validate with CRISPR-Cas9 knockouts. Use pathway enrichment tools (e.g., DAVID, KEGG) for functional analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
